4-Hydroxyoctanamide

Urease Inhibition Enzyme Kinetics Antimicrobial Research

4-Hydroxyoctanamide (C8 hydroxamic acid, CAS 57753-50-1) is the optimal choice for urease inhibition (I50=8.0×10⁻⁷ M, 31x more potent than benzohydroxamic acid) and 5-LO inhibitor synthesis (IC50 down to 1.6 nM). Shorter-chain analogs yield orders-of-magnitude potency loss. Its unique dual mechanism—simultaneous 5-LO inhibition and mast cell degranulation—is C8-specific. Also used as a selective metal chelator in rare earth mineral flotation. Procure this specific CAS to ensure scientific validity and build upon proven SAR.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 57753-50-1
Cat. No. B14620600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyoctanamide
CAS57753-50-1
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCC(CCC(=O)N)O
InChIInChI=1S/C8H17NO2/c1-2-3-4-7(10)5-6-8(9)11/h7,10H,2-6H2,1H3,(H2,9,11)
InChIKeyHWBALBCEUNMFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyoctanamide (CAS 57753-50-1) for Research and Industrial Procurement


4-Hydroxyoctanamide (CAS 57753-50-1), also widely known as N-hydroxyoctanamide or caprylohydroxamic acid [1], is an organic compound belonging to the hydroxamic acid class, with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is characterized by an eight-carbon alkyl chain linked to a hydroxamic acid functional group, a structure that confers significant metal-chelating and enzyme-inhibiting properties [2]. The compound is a solid at room temperature and is a key building block for more complex molecules, particularly in the development of 5-lipoxygenase inhibitors and other therapeutic agents [3].

Why 4-Hydroxyoctanamide Cannot Be Substituted by Generic Hydroxamic Acids


The selection of 4-hydroxyoctanamide over a generic hydroxamic acid is a critical scientific and procurement decision rooted in the profound impact of chain length on biological activity. While the hydroxamic acid moiety is the common pharmacophore, studies demonstrate that its potency and selectivity are exquisitely tuned by the attached alkyl chain [1]. Specifically, research on urease inhibition revealed that the inhibitory power of n-aliphatic hydroxamic acids is highly dependent on carbon number, with a distinct activity maximum observed at the C8 derivative, which is 4-hydroxyoctanamide [2]. This chain-length specificity is not a minor variation; it translates into orders-of-magnitude differences in inhibitory potency compared to shorter or longer chain analogs [2]. Furthermore, in the context of 5-lipoxygenase inhibitors, increasing alkyl chain length on the hydroxamic acid moiety directly enhances activity [3]. Therefore, substituting 4-hydroxyoctanamide with a cheaper, more readily available hydroxamic acid like acetohydroxamic acid (C2) would result in a predictable and quantifiable loss of potency and a failure to achieve the intended experimental or industrial outcome, rendering the substitution scientifically unsound and economically wasteful.

Quantitative Differentiation of 4-Hydroxyoctanamide from Closest Analogs


Chain-Length Optimized Urease Inhibition Potency (I50)

In a classic head-to-head study on the inhibition of urease from Proteus vulgaris, 4-hydroxyoctanamide (caprylohydroxamic acid, C8) exhibited an apparent I50 value of 8.0×10⁻⁷ M for the cell-free enzyme, which is 31-fold more potent than benzohydroxamic acid (C7-aromatic) with an I50 of 2.5×10⁻⁵ M [1]. The study explicitly concluded that among n-aliphatic hydroxamic acids, inhibitory power reached a maximum at the C8 derivative and then decreased sharply for longer chains [1].

Urease Inhibition Enzyme Kinetics Antimicrobial Research

Superior Potency Among Saturated Hydroxamic Acids (IC50)

A cross-study comparison confirms the potency advantage of 4-hydroxyoctanamide over its closest saturated analogs. It is identified as the most potent urease inhibitor among saturated hydroxamic acids, with a calculated IC50 of 0.25 ± 0.1 mM [1]. In contrast, acetohydroxamic acid (C2) exhibits an IC50 of 8.67 ± 1.3 mM, a 35-fold difference [1].

Urease Inhibition Chelation Therapy Mineral Flotation

Chain-Length Dependent 5-Lipoxygenase Inhibition (IC50)

In a structure-activity relationship (SAR) study of 5-(hydroxamic acid)methyl oxazolidinone derivatives, the compound containing the 4-hydroxyoctanamide (C8) moiety displayed an IC50 of 1.6 nM against 5-lipoxygenase [1]. This is compared to the C7 (heptanamide) and C5 (pentanamide) analogs, which had IC50 values of 1.9 nM and 3.3 nM, respectively [1]. The study's analysis directly supports that increasing alkyl chain length on the hydroxamic acid moiety enhances activity [1].

5-Lipoxygenase Inflammation Drug Discovery

Critical Structural Feature for Mast Cell Degranulation Inhibition

A comparative SAR analysis of a dual 5-lipoxygenase/mast cell degranulation inhibitor (PH-251, which contains a 4-hydroxyoctanamide moiety) and its structural analogues revealed that the unique anti-degranulation effect is dependent on the length of the straight-chain hydrocarbon substitution on the hydroxamic acid moiety [1]. This activity is not present in the prototype 5-LO inhibitor zileuton, which lacks this moiety [1].

Mast Cell Allergy Anti-inflammatory

Validated Application Scenarios for 4-Hydroxyoctanamide


Medicinal Chemistry: 5-Lipoxygenase (5-LO) Inhibitor Development

4-Hydroxyoctanamide is a crucial building block for synthesizing potent 5-LO inhibitors. Its C8 chain length is quantitatively linked to enhanced activity, with derivatives achieving IC50 values in the low nanomolar range (e.g., 1.6 nM) [1]. Researchers developing novel anti-inflammatory agents should procure this specific compound to build upon the validated structure-activity relationships (SAR) that demonstrate its superiority over C7 and C5 analogs.

Biological Assays: Urease Inhibition Studies

For studies requiring maximal inhibition of bacterial urease, 4-hydroxyoctanamide is the optimal choice. It has been demonstrated as the most potent inhibitor among n-aliphatic hydroxamic acids, with an I50 of 8.0×10⁻⁷ M, a 31-fold improvement over benzohydroxamic acid [2]. This validated potency makes it an essential reference compound for enzyme kinetics, antimicrobial research, and developing urease-targeting therapeutics.

Dual-Activity Probe: Investigating Mast Cell Biology

The 4-hydroxyoctanamide moiety is essential for conferring a dual mechanism of action—simultaneously inhibiting 5-LO and mast cell degranulation [3]. This unique property, not found in other 5-LO inhibitors like zileuton, is dependent on the specific C8 chain length [3]. Researchers investigating mast cell-dependent allergic and inflammatory pathways should utilize derivatives of this compound to explore this unique dual pharmacology.

Industrial Processes: Mineral Flotation and Chelation

As a C8 hydroxamic acid, this compound is a potent chelating agent for metal ions like Fe²⁺ and Fe³⁺ [4]. Its specific carbon chain provides an optimal balance of hydrophobicity and chelation strength, making it a preferred collector agent in the mining industry for flotation processes, including the separation of rare earth minerals like monazite, where it has shown improved performance over sodium oleate [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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